molecular formula C8H10N2 B13622766 rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine

rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine

Cat. No.: B13622766
M. Wt: 134.18 g/mol
InChI Key: CISQJYJSJIJMML-JGVFFNPUSA-N
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Description

rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a pyridin-4-yl substituent. Cyclopropane amines are valued in medicinal chemistry for their conformational rigidity, which mimics bioactive conformations of flexible molecules.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

(1R,2S)-2-pyridin-4-ylcyclopropan-1-amine

InChI

InChI=1S/C8H10N2/c9-8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5,9H2/t7-,8+/m0/s1

InChI Key

CISQJYJSJIJMML-JGVFFNPUSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=NC=C2

Canonical SMILES

C1C(C1N)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions or through cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine with key analogues:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
rac-(1R,2S)-2-(pyridin-4-yl)cyclopropan-1-amine Pyridin-4-yl C₈H₉N₂ 133.18 (calculated) High polarity due to pyridine; potential kinase inhibition
(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride 4-Fluorophenyl C₉H₁₁ClFN 187.64 Enhanced metabolic stability; serotonin receptor modulation
rac-(1R,2S)-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride 3,5-Dichlorophenyl C₉H₁₀Cl₃N 238.50 Electron-withdrawing groups improve stability; scaffold for drug discovery
rac-(1R,2S)-2-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride 3-Methoxyphenyl C₁₀H₁₃NO 163.22 Electron-donating methoxy group; solubility in polar solvents
rac-(1R,2S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 1-Methylpyrazol-4-yl C₈H₁₄Cl₂N₃ 226.13 Heterocyclic diversity; potential CNS activity

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